molecular formula C9H9NO3 B3042122 Ethyl 5-(cyanomethyl)furan-2-carboxylate CAS No. 51129-66-9

Ethyl 5-(cyanomethyl)furan-2-carboxylate

Cat. No.: B3042122
CAS No.: 51129-66-9
M. Wt: 179.17 g/mol
InChI Key: UWWMGPPIOJFSMF-UHFFFAOYSA-N
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Description

Ethyl 5-(cyanomethyl)furan-2-carboxylate is an organic compound with the molecular formula C9H9NO3. It is a furan derivative, characterized by the presence of a cyano group (-CN) and an ester group (-COOEt) attached to the furan ring. This compound is used in various chemical syntheses and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(cyanomethyl)furan-2-carboxylate can be synthesized through the reaction of ethyl 5-(bromomethyl)-2-furoate with sodium cyanide in ethanol. The reaction is typically carried out under reflux conditions for about an hour, followed by cooling and extraction with ethyl acetate . Another method involves the use of ethyl 5-(chloromethyl)-2-furoate as a starting material, which reacts with sodium cyanide in the presence of a copper catalyst .

Industrial Production Methods

Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(cyanomethyl)furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-(cyanomethyl)furan-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-(cyanomethyl)furan-2-carboxylate involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to form carboxylic acids. These reactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(cyanomethyl)furan-2-carboxylate is unique due to the presence of both a cyano group and an ester group on the furan ring. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 5-(cyanomethyl)furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-2-12-9(11)8-4-3-7(13-8)5-6-10/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWMGPPIOJFSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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